molecular formula C4H6ClN7 B6246931 5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride CAS No. 2408963-49-3

5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride

Cat. No. B6246931
CAS RN: 2408963-49-3
M. Wt: 187.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned belongs to a class of compounds known as 1,2,3-triazoles . These compounds are often synthesized for their potential biological activities . For instance, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives have been synthesized and found to exhibit strong antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds, such as 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, involves the reaction of azides with ethyl propiolate, forming ethyl esters of the corresponding 1-substituted 1H-1,2,3-triazol-4-carboxylic acids . The formation of the 1,2,3-triazole ring can be confirmed by the appearance of a 1H NMR singlet at the range of 9.0–9.2 ppm .


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed using various spectroscopic techniques. For instance, in the 1H NMR spectrum, the triazole proton is often recorded at around 8.41 ppm . In the 13C NMR spectrum, the tetrazole ipso carbon is often recorded at around 151.9 ppm .


Chemical Reactions Analysis

The formation of the 1,2,4-oxadiazole ring at position 4 of the 1,2,3-triazole system can be achieved by using 1,1’-carbonyldiimidazole (CDI) as an activating agent . There are literature reports about the mechanism involving imidazolides of carboxylic acids and leading to 1,2,4-oxadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point of a similar compound, ((3RS,5SR)-5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-methylisoxazolidin-3-yl) methanol, was found to be 117–119°C .

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds have shown promise in the treatment of cardiovascular diseases, rheumatoid arthritis, and epilepsy . They have also been used as effective ligands for the preparation of palladium-containing catalysts that are active in cross-coupling reactions in aqueous media .

Future Directions

The future directions for these compounds could involve further exploration of their biological activities. For instance, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring were synthesized and found to exhibit strong antimicrobial activity . Thus, increasing the diversity of substituents in the 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole system and studying the biological activity of the obtained compounds could be a potential future direction .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride' involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring, followed by reduction of the resulting compound to form the amine. The amine is then reacted with a chlorinating agent to form the hydrochloride salt.", "Starting Materials": [ "4-azido-1H-1,2,3-triazole", "4-ethynyl-1H-1,2,3-triazole", "Sodium borohydride", "Hydrochloric acid", "Triethylamine" ], "Reaction": [ "Step 1: CuAAC reaction of 4-azido-1H-1,2,3-triazole and 4-ethynyl-1H-1,2,3-triazole in the presence of a copper catalyst to form 5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole", "Step 2: Reduction of the resulting compound with sodium borohydride to form 5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine", "Step 3: Chlorination of the amine with hydrochloric acid and triethylamine to form 5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride" ] }

CAS RN

2408963-49-3

Product Name

5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride

Molecular Formula

C4H6ClN7

Molecular Weight

187.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.